HOE 689

Non-Small Cell Lung Cancer Apoptosis Induction Cytotoxicity Assay

HOE 689 is a differentiated digitoxin analog, distinguished by an α-L-rhamnose moiety with a specific C5'-methyl stereochemistry that enhances apoptotic potency in NSCLC models by >5-fold over digitoxin. This well-characterized structure-activity relationship provides a robust baseline for cardiac glycoside anticancer research. It is not a substitute for digitoxin or digitoxigenin. Sourced for R&D, not for human use.

Molecular Formula C29H44O6
Molecular Weight 488.7 g/mol
CAS No. 33156-28-4
Cat. No. B1628820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHOE 689
CAS33156-28-4
Molecular FormulaC29H44O6
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O
InChIInChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1
InChIKeyLDZRENBZALBYIS-XZUAUHNRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HOE 689 (CAS 33156-28-4) Procurement Overview: A Digitoxin-Derived Antitumor Agent with Defined Cytotoxic Potency


HOE 689 (Ramnodigin), bearing CAS 33156-28-4, is a synthetic monosaccharide analog of the cardiac glycoside digitoxin . It belongs to the class of digitoxigenin α-L-glycosides, specifically featuring an α-L-rhamnose sugar moiety with a C5'-methyl substitution [1]. The compound is characterized by its molecular formula C₂₉H₄₄O₆ and a molecular weight of 488.66 g/mol . HOE 689 is primarily utilized in cancer research as a cytotoxic agent that induces apoptosis in non-small cell lung cancer (NSCLC) cell models .

Why HOE 689 (CAS 33156-28-4) Cannot Be Replaced by Generic Digitoxin or Simple Aglycones in Cancer Research


Simple substitution of HOE 689 with the parent cardiac glycoside digitoxin or its aglycone digitoxigenin is scientifically unjustified due to profound differences in apoptotic potency and structure-activity relationships. While all three compounds share the digitoxigenin steroidal core, the specific α-L-rhamnose monosaccharide substitution at the C3 position, and particularly the stereochemistry of the C5'-methyl group on that sugar, dictates a unique steric-directed mechanism of apoptosis induction in non-small cell lung cancer (NSCLC) cells [1]. Studies demonstrate that this specific sugar modification can enhance apoptosis-inducing activity by at least 5-fold compared to digitoxin . Furthermore, increasing steric hindrance at the C5'-position leads to a significant reduction in antitumor activity, underscoring the critical and non-interchangeable nature of HOE 689's specific stereochemical configuration [1].

HOE 689 (CAS 33156-28-4) Quantitative Evidence Guide: Potency and Structure-Activity Differentiation


Apoptosis-Inducing Potency (IC₅₀) of HOE 689 in NCI-H460 NSCLC Cells

HOE 689 (C5'-Me-α-L-rhamnoside, compound 4) demonstrates potent apoptosis induction in NCI-H460 human non-small cell lung cancer cells, as measured by Hoechst and propidium iodide staining after a 12-hour treatment. Its IC₅₀ value is 52 ± 1 nM [1]. This potency is comparable to its direct structural analog, the α-L-amicetose derivative (compound 9, IC₅₀ = 52 ± 1 nM), but significantly superior to analogs with larger C5'-alkyl substitutions [1]. While a direct head-to-head comparison with the parent compound digitoxin was not performed in this specific assay, a separate cross-study analysis indicates that digitoxin α-L-rhamnose and α-L-amicetose analogues display at least a 5-fold greater potency in apoptosis induction compared to digitoxin against NCI-H460 cells .

Non-Small Cell Lung Cancer Apoptosis Induction Cytotoxicity Assay

Growth Inhibition Potency (GI₅₀) of HOE 689 in NCI-H460 NSCLC Cells

HOE 689 (C5'-Me-α-L-rhamnoside, compound 4) exhibits a GI₅₀ of 2 ± 1 nM for inhibiting the growth of NCI-H460 non-small cell lung cancer cells, as measured by a 48-hour MTT assay [1]. This value is significantly lower than that of analogs with bulkier C5'-alkyl groups, demonstrating a clear structure-activity relationship where increased steric hindrance correlates with reduced growth inhibitory activity. For instance, the C5'-i-Pr-α-L-rhamnoside analog (compound 7) has a GI₅₀ of 6 ± 1 nM, and the C5'-i-Bu analog (compound 8) shows a GI₅₀ of 13 ± 1 nM [1].

Non-Small Cell Lung Cancer Growth Inhibition MTT Assay

Critical Role of C5'-Methyl Stereochemistry in Antitumor Activity

The C5'-methyl group in the α-L-rhamnose sugar moiety of HOE 689 is essential for its high antitumor activity. Studies show that increasing the steric bulk at the C5'-position, by substituting the methyl group with larger alkyl chains (e.g., ethyl, n-propyl, isopropyl, isobutyl), leads to a consistent and significant reduction in both apoptosis induction and growth inhibition against NCI-H460 cells [1]. For example, replacing the C5'-methyl group with an isopropyl group (compound 7) increases the IC₅₀ for apoptosis from 52 nM to 130 nM, a 2.5-fold decrease in potency. An even more pronounced effect is observed in the α-L-amicetose series, where the C5'-isopropyl analog (compound 11) shows a 10-fold increase in IC₅₀ to 533 nM [1]. This steric-directed activity confirms that the specific stereochemistry of HOE 689 is not a generic feature of cardiac glycoside analogs but a unique determinant of its anticancer efficacy.

Structure-Activity Relationship Steric Hindrance Glycoside Chemistry

Superior Apoptosis-Inducing Activity of α-L-Rhamnose Analogue Compared to Parent Digitoxin

A cross-study comparison reveals that digitoxin α-L-rhamnose analogues (such as HOE 689) and α-L-amicetose analogues exhibit at least a 5-fold greater potency in apoptosis induction than the parent compound digitoxin when tested against NCI-H460 non-small cell lung cancer cells . This finding underscores the importance of the specific monosaccharide substitution for enhancing anticancer activity. While the exact IC₅₀ of digitoxin in the same assay system is not provided, the >5-fold improvement in potency is a critical differentiator for researchers seeking to maximize apoptotic effects while potentially mitigating the cardiotoxic liabilities associated with the parent drug.

Digitoxin Analog Comparison Apoptosis Non-Small Cell Lung Cancer

HOE 689 (CAS 33156-28-4): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Structure-Activity Relationships of Digitoxin Derivatives in NSCLC

HOE 689 serves as a benchmark compound for structure-activity relationship (SAR) studies focused on digitoxin-derived anticancer agents. Its well-defined potency (IC₅₀ = 52 nM, GI₅₀ = 2 nM in NCI-H460 cells) and the established negative impact of C5'-alkyl substitution provide a clear baseline against which new analogs can be compared [1]. Researchers can use HOE 689 to probe the steric requirements of the C5'-position for optimal apoptotic and growth-inhibitory activity.

Mechanistic Studies of Apoptosis Induction in Lung Cancer

Given its potent and well-characterized ability to induce apoptosis in NCI-H460 non-small cell lung cancer cells, HOE 689 is an ideal tool compound for dissecting the molecular pathways leading to programmed cell death in this cancer type [1]. Its >5-fold increase in potency over digitoxin allows for experiments at lower, potentially less off-target, concentrations . This application is particularly relevant for studies exploring the role of Na⁺/K⁺-ATPase inhibition versus other potential targets in mediating the anticancer effects of cardiac glycoside analogs [1].

Comparative Oncology Research: Benchmarking Against Digitoxin

For researchers studying the anticancer potential of cardiac glycosides, HOE 689 provides a critical point of comparison against the parent drug digitoxin. The quantitative evidence of at least a 5-fold improvement in apoptosis-inducing potency makes it a valuable tool for studies aiming to demonstrate the therapeutic window advantages of synthetic monosaccharide analogs over their natural product precursors.

Chemical Biology and Probe Development

The defined stereochemistry and well-characterized activity of HOE 689 make it suitable as a chemical probe for investigating the role of specific sugar modifications in the biological activity of cardiac glycosides. Its unique α-L-rhamnose moiety and C5'-methyl group are critical for activity, and the compound can be used in studies designed to identify binding partners or downstream effectors that are sensitive to these specific structural features [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for HOE 689

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.